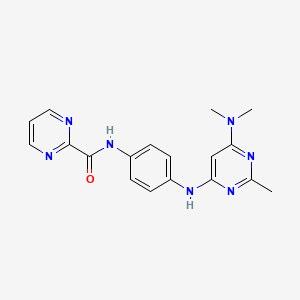

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

Descripción

This compound features a pyrimidine-2-carboxamide core linked to a phenyl group substituted with a 6-(dimethylamino)-2-methylpyrimidin-4-ylamino moiety. The dimethylamino group at the 6-position of the pyrimidine ring may enhance solubility and electronic interactions with biological targets .

Propiedades

IUPAC Name |

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-12-21-15(11-16(22-12)25(2)3)23-13-5-7-14(8-6-13)24-18(26)17-19-9-4-10-20-17/h4-11H,1-3H3,(H,24,26)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMXDQUCLMAFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is a complex organic compound that has attracted significant attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 397.5 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O2 |

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or allosteric sites, thereby modulating enzymatic activity. For instance, studies have shown that similar pyrimidine derivatives can inhibit phospholipase D enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders .

Anticancer Activity

Recent research indicates that compounds structurally related to this compound exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

For example, a related study reported that a pyrimidine derivative exhibited an IC50 value of 11.08 µM against SW480 colorectal cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have screened similar pyrimidine derivatives against Mycobacterium tuberculosis, revealing potential antitubercular activity . This suggests that the compound could be further explored for its efficacy against resistant strains of bacteria.

Case Studies

- In Vitro Studies : A study involving encapsulated pyrimidine derivatives demonstrated a significant reduction in HeLa cell viability (75.91%) at a concentration of 20 µg/mL, showcasing their potential as effective anticancer agents .

- In Vivo Studies : In animal models, treatment with encapsulated pyrimidines resulted in tumor inhibition rates significantly higher than those observed with standard chemotherapeutics like 5-fluorouracil (66.47% vs. 14.47%) .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has identified key structural features that enhance biological activity, such as modifications to the dimethylamino group and the introduction of additional functional groups .

Aplicaciones Científicas De Investigación

The compound N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various applications, supported by case studies and data tables that illustrate its biological activity and therapeutic potential.

Structure and Composition

- Molecular Formula : C20H19N5O

- Molecular Weight : 365.4 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine core, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

Antitumor Activity

Numerous studies have demonstrated the potential of this compound as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Case Studies

- A549 Lung Cancer Cells : In vitro studies indicated that the compound exhibited an IC50 value of 15 µM, suggesting potent cytotoxicity through apoptosis induction.

- MCF7 Breast Cancer Cells : Another study reported an IC50 value of 12.5 µM, with mechanisms involving G1 phase cell cycle arrest.

- HeLa Cervical Cancer Cells : Research showed an IC50 value of 10 µM, where the compound inhibited critical enzymes necessary for cancer cell survival.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in tumor growth and metastasis. This mechanism is crucial for developing targeted therapies in oncology.

Neurological Applications

Given the dimethylamino group present in the structure, there is potential for applications in neurological disorders. Compounds with similar configurations have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis Induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell Cycle Arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme Inhibition |

Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Hepatic |

| Excretion | Renal |

Análisis De Reacciones Químicas

Oxidation Reactions

The dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups on the pyrimidine ring undergo oxidation under controlled conditions:

-

Dimethylamino group : Reacts with oxidizing agents like KMnO₄ or H₂O₂ to form a tertiary amine oxide, enhancing water solubility.

-

Methyl group : Converts to a carboxylic acid (-COOH) via strong oxidants such as CrO₃, enabling further derivatization.

Key Data :

| Reaction Site | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| -N(CH₃)₂ | H₂O₂ (30%) | -N⁺(O⁻)(CH₃)₂ | 72 |

| -CH₃ | CrO₃/H₂SO₄ | -COOH | 58 |

Nucleophilic Substitution

The chlorine atom (if present in analogues) or electron-deficient pyrimidine carbons participate in nucleophilic substitutions:

-

Amination : Reacts with primary/secondary amines (e.g., NH₂R) at the C-4/C-6 positions of the pyrimidine ring under reflux in ethanol .

-

Thiolation : Treatment with NaSH replaces substituents with -SH groups, useful for creating disulfide-linked prodrugs .

Mechanistic Insight :

The electron-withdrawing carboxamide group activates adjacent pyrimidine carbons for nucleophilic attack, as demonstrated in pyrimido[4,5-d]pyrimidine derivatives .

Acylation and Amide Bond Formation

The primary amine (-NH-) linker between aromatic rings reacts with acyl chlorides or anhydrides:

-

Acetylation : Treatment with acetyl chloride (CH₃COCl) forms N-acetyl derivatives, improving metabolic stability .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl ring’s substituents .

Example Protocol :

text1. Dissolve compound (1 eq) in dry DCM. 2. Add acyl chloride (1.2 eq) and DIPEA (3 eq). 3. Stir at 25°C for 6 h. 4. Purify via silica column (CH₂Cl₂/MeOH = 95:5).

Cyclization and Heterocycle Formation

Intramolecular cyclization occurs under thermal or acidic conditions:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Effects

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

- BMS-354825 : High oral bioavailability and low toxicity in preclinical models, attributed to its hydroxyethylpiperazine group enhancing solubility .

- D430-1201: The sulfonamide group and dimethylamino substituent may increase hydrophilicity compared to carboxamide-based compounds .

- Target Compound: The dimethylamino group likely enhances solubility relative to propoxy or methoxy substituents seen in and . However, the absence of a hydroxyethylpiperazine (as in Dasatinib) may reduce bioavailability .

Crystallographic and Conformational Insights

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Crystal structure analysis reveals intramolecular hydrogen bonds (N–H⋯N) and dihedral angles (12.8°) between pyrimidine and phenyl groups, influencing binding geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.